N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide
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Overview
Description
Scientific Research Applications
Synthetic Studies and Pharmacological Activities
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a compound that may be involved in a range of synthetic and pharmacological studies due to its structural similarity to other triazolopyridazine derivatives. Research on similar compounds has revealed a variety of potential applications, particularly in the synthesis of novel compounds with specific biological activities.
Antihistaminic and Anti-inflammatory Activities
Novel triazolopyridazine derivatives have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential applications in the treatment of respiratory and inflammatory diseases (Gyoten et al., 2003).
Antitumor and Antimicrobial Activities
Derivatives similar to this compound have been explored for their antitumor and antimicrobial properties. This includes the synthesis and biological evaluation of compounds for their ability to inhibit cancer cell growth and microbial infections, highlighting the potential for developing new therapeutic agents (Ilić et al., 2011).
Kinase Inhibition and Antifibrotic Agents
Research into triazolopyridazine derivatives has led to the discovery of potent inhibitors of TGF-β type I receptor kinase, with significant implications for cancer immunotherapy and antifibrotic treatments. Such compounds demonstrate the potential for high selectivity and oral bioavailability, making them promising candidates for further development (Jin et al., 2014).
Vascular Disrupting Agents
Triazoloquinazolinone-based compounds, closely related to triazolopyridazine derivatives, have been identified as tubulin polymerization inhibitors and vascular disrupting agents. This suggests a role in targeting the vasculature of tumors, pointing to potential applications in cancer treatment (Driowya et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .
Mode of Action
It is known to interact with its target, the cell division protein zipa . This interaction may result in changes that affect the cell division process, potentially inhibiting bacterial growth .
Biochemical Pathways
Given its target, it is likely to impact the pathways related to bacterial cell division .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Given its target, it is likely to interfere with bacterial cell division, potentially leading to the inhibition of bacterial growth .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-25-17-10-8-14-19-20-15(22(14)21-17)11-18-16(24)9-7-13(23)12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIFUHDZROFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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